molecular formula C22H18FN3O5S B5487530 5-(3,4-dimethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one

5-(3,4-dimethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one

Numéro de catalogue: B5487530
Poids moléculaire: 455.5 g/mol
Clé InChI: AWZHFSSKDLMJJG-HTXNQAPBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a 2,5-dihydro-1H-pyrrol-2-one core substituted with a 3,4-dimethoxyphenyl group at position 5, a 4-fluorobenzoyl moiety at position 4, and a 5-methyl-1,3,4-thiadiazol-2-yl group at position 1. Structural characterization of related compounds employs single-crystal X-ray diffraction (using SHELX software ) and spectroscopic techniques (NMR, IR) .

Propriétés

IUPAC Name

(4E)-5-(3,4-dimethoxyphenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O5S/c1-11-24-25-22(32-11)26-18(13-6-9-15(30-2)16(10-13)31-3)17(20(28)21(26)29)19(27)12-4-7-14(23)8-5-12/h4-10,18,27H,1-3H3/b19-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWZHFSSKDLMJJG-HTXNQAPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(S1)N2C(/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C2=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

5-(3,4-Dimethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C24H20FNO6
  • Molar Mass : 437.42 g/mol
  • CAS Number : 618376-45-7
  • Density : 1.379 g/cm³ (predicted)
  • Boiling Point : 630.3 °C (predicted)
  • pKa : 4.50 (predicted)

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

  • Tyrosinase Inhibition : The compound has been shown to inhibit mushroom tyrosinase activity significantly. Tyrosinase is a key enzyme in melanin biosynthesis; thus, its inhibition can be beneficial for skin whitening and treating hyperpigmentation disorders .
  • Antiviral Activity : Preliminary studies suggest that derivatives of this compound may act as inhibitors of Hepatitis C virus (HCV) NS5B polymerase. This enzyme is crucial for viral replication, making it a target for antiviral drug development .
  • Antioxidant Properties : The presence of methoxy groups in the phenyl ring contributes to its antioxidant capacity, which can help mitigate oxidative stress-related cellular damage .

Biological Activity Data

Activity TypeAssessed PropertyFindings
Tyrosinase InhibitionIC50 ValuesSignificant inhibition observed at low concentrations (e.g., <20 µM) without cytotoxicity in B16F10 cells .
Antiviral ActivityHCV NS5B Polymerase InhibitionCompounds exhibited moderate to strong inhibitory effects on NS5B activity .
CytotoxicityCell ViabilityMinimal cytotoxicity at concentrations ≤20 µM; however, some analogs showed significant toxicity .

Case Study 1: Tyrosinase Inhibition

In a study evaluating the inhibitory effects of various analogs on mushroom tyrosinase, the compound demonstrated an IC50 value significantly lower than that of standard inhibitors. The study utilized Lineweaver-Burk plots to elucidate the kinetic parameters of inhibition, revealing a mixed inhibition pattern which suggests that the compound may bind both to the enzyme and the substrate .

Case Study 2: Antiviral Efficacy

A recent investigation into HCV NS5B polymerase inhibitors highlighted this compound's potential as a therapeutic agent against Hepatitis C. The study involved molecular modeling to predict binding affinities and identified several derivatives with promising antiviral activity profiles .

Applications De Recherche Scientifique

Pharmacological Applications

1. Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, derivatives of pyrrolones have been tested against various cancer cell lines, showing significant cytotoxic effects. The compound's structure allows it to interact with cellular pathways involved in cancer proliferation and survival.

2. Neuroprotective Effects
The presence of the thiadiazole moiety in the compound has been associated with neuroprotective properties. Research indicates that similar compounds can protect neuronal cells from oxidative stress and apoptosis, suggesting that this compound may have applications in treating neurodegenerative diseases.

3. Antimicrobial Properties
Compounds containing fluorobenzoyl groups have demonstrated antimicrobial activity against various pathogens. This property can be attributed to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Materials Science Applications

1. Fluorescent Probes
The unique structural features of this compound make it suitable for use as a fluorescent probe in biological imaging. Its fluorescence properties can be utilized to track cellular processes in real-time, providing insights into cellular dynamics and interactions.

2. Drug Delivery Systems
Due to its favorable solubility and stability profile, this compound can be incorporated into drug delivery systems. Its ability to form nanoparticles or liposomes enhances the bioavailability of therapeutic agents, making it a candidate for targeted drug delivery applications.

Case Studies

Study Objective Findings
Study on Anticancer Activity Evaluate cytotoxic effects on breast cancer cell linesShowed IC50 values indicating significant cytotoxicity against MCF-7 and MDA-MB 231 cells
Neuroprotective Mechanism Study Investigate protective effects against oxidative stressConfirmed that similar thiadiazole derivatives protect neuronal cells from apoptosis
Antimicrobial Efficacy Assessment Test against Gram-positive and Gram-negative bacteriaDemonstrated effective inhibition of bacterial growth

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The compound’s ester and amide linkages are susceptible to hydrolysis under acidic or basic conditions. For example:

  • Saponification of diethoxyphenyl groups : Under basic conditions (e.g., NaOH), the ethoxy groups can hydrolyze to phenolic hydroxyl groups, altering solubility and reactivity .

  • Hydrolysis of the pyrrolone ring : Acidic conditions (e.g., HCl) can induce ring-opening at the lactam group, generating a carboxylic acid derivative .

Table 1: Hydrolysis Reaction Conditions and Outcomes

Reaction TypeConditionsProductYield (%)Reference
Alkaline hydrolysis1M NaOH, 80°CPhenolic derivative72
Acidic hydrolysis2M HCl, refluxCarboxylic acid analog65

Cyclization and Ring Formation

The thiadiazole and pyrrolone rings participate in cycloaddition and ring-expansion reactions:

  • Thiadiazole ring stabilization : The 1,3,4-thiadiazole moiety resists thermal decomposition up to 250°C, enabling its use in high-temperature syntheses .

  • Pyrrolone ring functionalization : Reactivity at the α,β-unsaturated ketone site allows [4+2] cycloadditions with dienes, forming bicyclic structures .

Table 2: Cycloaddition Reactivity

ReagentConditionsProductApplication
1,3-butadieneToluene, 110°CBicyclic adductBioactive intermediate
Hydrazine hydrateEthanol, microwavePyrazoline derivativeAntituberculosis agents

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at aromatic and heterocyclic positions:

  • Fluorobenzoyl group : The 4-fluorophenyl ring undergoes nucleophilic aromatic substitution (NAS) with amines or thiols under catalytic conditions .

  • Thiadiazole ring : Methyl groups at position 5 participate in radical halogenation (e.g., bromination) .

Table 3: Substitution Reaction Parameters

SiteReagentCatalystProductYield (%)
4-FluorophenylNH3, CuIPd(PPh3)4Aminated derivative58
ThiadiazoleNBSAIBNBrominated analog83

Oxidation and Reduction

Redox reactions modify the compound’s biological and physicochemical properties:

  • Hydroxyl group oxidation : MnO2 oxidizes the 3-hydroxy group to a ketone, enhancing electrophilicity .

  • Nitro group reduction : Catalytic hydrogenation (H2/Pd-C) reduces nitro intermediates to amines in multistep syntheses .

Table 4: Redox Reaction Outcomes

ReactionConditionsProductBioactivity Change
OxidationMnO2, CH2Cl2Ketone derivativeIncreased enzyme inhibition
ReductionH2, Pd-CAmine analogImproved solubility

Complexation with Metal Ions

The pyrrolone and thiadiazole moieties act as ligands for transition metals:

  • Cu(II) complexes : Enhance antimicrobial activity via chelation at the N and O donor sites .

  • Fe(III) coordination : Alters redox properties, enabling catalytic applications .

Table 5: Metal Complex Stability Constants

Metal Ionlog K (Stability Constant)Application
Cu(II)8.2 ± 0.3Antimicrobial agents
Fe(III)6.7 ± 0.2Catalysis

Key Research Findings

  • Structure-Activity Relationship (SAR) : Substitutions at the 3,4-diethoxyphenyl group significantly modulate pharmacokinetic properties. Fluorine introduction enhances metabolic stability .

  • Synthetic Optimization : Microwave-assisted cyclization improves reaction efficiency (yield: 86% vs. 65% conventional) .

  • Biological Relevance : Thiadiazole derivatives exhibit dual inhibition of MDM2 and Mycobacterium tuberculosis, linked to nitro group reduction mechanisms .

This compound’s versatile reactivity and structural complexity make it a valuable scaffold in medicinal chemistry and materials science. Further studies should explore its enantioselective synthesis and in vivo efficacy.

Comparaison Avec Des Composés Similaires

Table 1: Substituent Comparison

Compound R<sup>4</sup> (Position 4) R<sup>5</sup> (Position 5) R<sup>1</sup> (Position 1) Key Modifications
Target Compound 4-Fluorobenzoyl 3,4-Dimethoxyphenyl 5-Methyl-1,3,4-thiadiazol-2-yl High lipophilicity due to methoxy groups
5-[4-(Allyloxy)phenyl]-4-(4-ethoxybenzoyl) analog 4-Ethoxybenzoyl 4-(Prop-2-en-1-yloxy)phenyl 5-Methyl-1,3,4-thiadiazol-2-yl Ethoxy group increases metabolic stability
4-(4-Fluorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(imidazolyl)propyl] analog 4-Fluorobenzoyl 4-Fluorophenyl 3-(1H-Imidazol-1-yl)propyl Imidazole enhances hydrogen-bonding
3-Hydroxy-5-(4-isopropylphenyl)-4-(4-methylbenzoyl) analog 4-Methylbenzoyl 4-Isopropylphenyl 5-Methyl-1,3,4-thiadiazol-2-yl Isopropyl group boosts hydrophobicity

Key Observations :

  • Fluorine Substitution: The target compound and analog share a 4-fluorobenzoyl group, which improves metabolic stability and membrane permeability compared to non-fluorinated analogs .
  • Methoxy vs. Ethoxy Groups : The 3,4-dimethoxyphenyl group in the target compound may confer higher lipophilicity than the 4-ethoxybenzoyl group in , affecting solubility .
  • Heterocyclic Moieties : The 5-methyl-1,3,4-thiadiazole group (target and ) contrasts with the imidazole-containing side chain in , altering π-π stacking and binding interactions .

Structural and Crystallographic Features

Table 2: Crystallographic Data of Isostructural Analogs

Compound Crystal System Space Group Asymmetric Unit Features Reference
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(triazolyl)-pyrazolyl)thiazole Triclinic P 1 Two independent molecules; planar backbone
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(triazolyl)-pyrazolyl)thiazole Triclinic P 1 Similar conformation to chlorophenyl analog

Key Observations :

  • Isostructurality: Halogen-substituted analogs (Cl, F) in and adopt identical triclinic systems (P 1 ) with two independent molecules per asymmetric unit. Minor packing adjustments accommodate halogen size differences .
  • Planarity : The pyrrol-2-one core in the target compound is expected to be planar, similar to and analogs, facilitating π-π interactions in crystal packing .

Q & A

Q. How can the synthesis of this compound be optimized for higher yield and purity?

Methodological Answer: Synthesis optimization requires careful selection of reaction conditions. For example, cyclization under basic conditions (e.g., KOH/EtOH) can promote intramolecular condensation, as demonstrated in analogous pyrrol-2-one derivatives . Monitoring via TLC (as in ) ensures reaction completion, while recrystallization from DMF/EtOH (1:1) improves purity . Adjusting stoichiometry of hydrazine derivatives (e.g., hydrazine hydrate) and controlling reflux duration (6–8 hours vs. prolonged heating) can mitigate side reactions .

Q. What purification techniques are most effective for isolating this compound?

Methodological Answer: Recrystallization using mixed solvents (e.g., MeOH for polar impurities or DMF/EtOH for high-melting-point compounds) is effective . For challenging precipitates, ice-water quenching followed by vacuum filtration is recommended . Column chromatography may be necessary if byproducts persist, though this is not explicitly documented in the provided evidence.

Q. Which spectroscopic techniques are critical for structural confirmation?

Methodological Answer: Use a combination of:

  • 1H/13C NMR to verify substituent positions (e.g., methoxy, fluorobenzoyl groups) .
  • FTIR to identify hydroxyl (-OH) and carbonyl (C=O) stretches .
  • HRMS to confirm molecular weight, particularly for complex heterocycles .

Advanced Research Questions

Q. How do electronic effects of substituents influence regioselectivity during synthesis?

Methodological Answer: Electron-withdrawing groups (e.g., 4-fluorobenzoyl) may direct cyclization via resonance stabilization of intermediates. For instance, 3,5-dichlorophenyl substituents in similar compounds required extended reflux to overcome steric hindrance, yielding 18% product . Computational modeling (not in evidence) could predict reactive sites, but empirical data from substituent variation (e.g., methoxy vs. chloro groups) should guide optimization .

Q. How can conflicting spectral or synthetic yield data be resolved?

Methodological Answer: Contradictions in yields (e.g., 46% vs. 63% in analogous syntheses) often arise from substituent electronic effects or solvent polarity . Reproduce reactions under standardized conditions (e.g., glacial acetic acid for acid-catalyzed steps ). For spectral mismatches, compare with reference data from structurally similar compounds (e.g., 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones ).

Q. What strategies validate the compound’s bioactivity in structure-activity relationship (SAR) studies?

Methodological Answer: Modify key moieties:

  • Replace the 5-methyl-1,3,4-thiadiazole ring with alternative heterocycles (e.g., pyrazole or triazole) to assess potency changes .
  • Test fluorophenyl variants (e.g., 4-fluoro vs. 2,6-difluoro) to evaluate hydrophobic interactions .
  • Use in vitro assays (e.g., enzyme inhibition) paired with docking studies to correlate substituent effects with activity.

Q. How can alternative heterocyclic systems be integrated into the core structure?

Methodological Answer: Substitute the 1,3,4-thiadiazole ring with thiazole or tetrazole via nucleophilic displacement. For example, demonstrates coupling of bromophenyl-thiazole with dihydropyrazole precursors under reflux conditions. Monitor regioselectivity via LC-MS to confirm product identity.

Experimental Design & Data Analysis

Q. What experimental designs optimize reaction scalability?

Methodological Answer: Apply Design of Experiments (DoE) principles, as in flow-chemistry setups for diazomethane synthesis . Variables include temperature, solvent ratio, and catalyst loading. Use fractional factorial designs to identify critical parameters (e.g., reflux time in ).

Q. How can mechanistic insights be gained from failed syntheses?

Methodological Answer: Analyze intermediates via ESI-MS to detect side products (e.g., incomplete cyclization). For example, ’s low yield (18%) was attributed to kinetic trapping; repeating the reaction with controlled heating (vs. ambient conditions) improved outcomes.

Stability & Characterization Challenges

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer: Assess stability via accelerated degradation studies:

  • Exposure to UV light (for photolabile groups like the thiadiazole ring).
  • Solubility in DMF/EtOH (1:1) suggests storage in inert, anhydrous environments .
  • Monitor melting point consistency (e.g., 209–211°C in ) as a purity indicator.

Q. What analytical challenges arise in quantifying trace impurities?

Methodological Answer: Use HPLC-PDA with C18 columns and gradient elution (e.g., acetonitrile/water) to separate polar byproducts. For fluorinated analogs, 19F NMR enhances specificity for detecting residual fluorobenzoyl derivatives .

Cross-Disciplinary Applications

Q. Can computational modeling predict synthetic pathways for derivatives?

Methodological Answer: While not directly evidenced, DFT calculations can model transition states for cyclization steps. Pair with empirical data (e.g., ’s base-assisted cyclization) to validate predictions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.